molecular formula C13H13NO5 B102521 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid CAS No. 18465-38-8

1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B102521
CAS No.: 18465-38-8
M. Wt: 263.25 g/mol
InChI Key: ISLQOPMMYRNQEI-UHFFFAOYSA-N
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Description

1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, a methoxy group, and a carboxylic acid group attached to a quinoline backbone. Its molecular formula is C13H13NO5, and it has a molecular weight of 263.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxyquinoline-3-carboxylic acid ethyl ester, which undergoes a series of reactions including alkylation, hydroxylation, and methoxylation to introduce the ethyl, hydroxy, and methoxy groups, respectively .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl group may produce a quinoline alcohol .

Scientific Research Applications

1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The hydroxy and methoxy groups play a crucial role in binding to these targets, enhancing the compound’s efficacy. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: Compared to these similar compounds, 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of the hydroxy and methoxy groups may enhance its solubility and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

1-ethyl-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-3-14-6-8(13(17)18)12(16)7-4-11(19-2)10(15)5-9(7)14/h4-6,15H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLQOPMMYRNQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171606
Record name 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18465-38-8
Record name Oxolonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18465-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid
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Record name 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid
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